mTOR Kinase Inhibition: Inferred Potency Gap Between Temsirolimus and Its O-Desmethyl Congeners
No direct mTOR IC₅₀ measurement for 7-O-Desmethyl Temsirolimus is publicly available. However, temsirolimus itself inhibits mTOR kinase with an IC₅₀ of 1.76 ± 0.15 μM in a cell-free FKBP12-independent assay, statistically indistinguishable from rapamycin (IC₅₀ = 1.74 ± 0.34 μM) [1]. Critically, when six major temsirolimus metabolites (including 32-O-desmethyl temsirolimus, M13) were isolated and tested for antiproliferative activity against LNCaP prostate cancer cells, they showed dramatically decreased activity compared with the parent compound [2]. As 7-O-Desmethyl Temsirolimus is a minor desmethyl derivative sharing the O-demethylation motif with M13, a comparable or greater loss of mTOR inhibitory potency is expected, though this remains a class-level inference until direct measurement is performed.
| Evidence Dimension | mTOR kinase IC₅₀ |
|---|---|
| Target Compound Data | Not directly determined; inferred to be significantly less potent than temsirolimus based on metabolite class behavior. |
| Comparator Or Baseline | Temsirolimus: IC₅₀ = 1.76 ± 0.15 μM (cell-free mTOR assay); Rapamycin: IC₅₀ = 1.74 ± 0.34 μM [1] |
| Quantified Difference | For major O-desmethyl metabolite M13: dramatically decreased LNCaP antiproliferative activity vs. temsirolimus [2]; exact fold-change not reported. |
| Conditions | Cell-free mTOR kinase assay (DELFIA) without FKBP12 [1]; LNCaP cellular proliferation assay [2]. |
Why This Matters
Procurement of 7-O-Desmethyl Temsirolimus for bioactivity studies requires awareness that the compound likely possesses substantially reduced mTOR inhibitory activity relative to the parent drug, making it unsuitable as a direct pharmacological substitute for temsirolimus in target engagement experiments.
- [1] ActiveInhibitor/TargetMol. Temsirolimus mTOR IC₅₀ data (citing primary reference: Shor B et al., 2008). https://www.activeinhibitor.com/xw/2371.html (accessed 2026-04-27). View Source
- [2] Cai P, Tsao R, Ruppen ME. In vitro metabolic study of temsirolimus: preparation, isolation, and identification of the metabolites. Drug Metab Dispos. 2007 Sep;35(9):1554-63. PMID: 17540708. View Source
